molecular formula C12H24ClNO4 B12421230 2-Methylbutyryl-L-Carnitine-d3 Chloride

2-Methylbutyryl-L-Carnitine-d3 Chloride

Cat. No.: B12421230
M. Wt: 284.79 g/mol
InChI Key: NJQTVSRXHPLZGN-VRSOTZOVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutyryl-L-Carnitine-d3 Chloride involves the esterification of L-Carnitine with 2-Methylbutyryl chloride in the presence of a deuterated solvent . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using chromatographic techniques to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyryl-L-Carnitine-d3 Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylbutyryl-L-Carnitine-d3 Chloride has a wide range of scientific research applications:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of 2-Methylbutyryl-L-Carnitine.

    Biology: Investigates metabolic pathways involving L-isoleucine and acylcarnitines.

    Medicine: Studies metabolic disorders such as non-alcoholic steatohepatitis and 2-Methylbutyryl-CoA dehydrogenase deficiency.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

2-Methylbutyryl-L-Carnitine-d3 Chloride exerts its effects by participating in the metabolism of L-isoleucine. It acts as a carrier molecule, facilitating the transport of fatty acids into the mitochondria for β-oxidation. The compound targets enzymes involved in the acylcarnitine pathway, including carnitine acyltransferases and dehydrogenases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylbutyryl-L-Carnitine-d3 Chloride is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. The deuterium atoms also provide insights into metabolic pathways by serving as tracers in biochemical studies .

Properties

Molecular Formula

C12H24ClNO4

Molecular Weight

284.79 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(2-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C12H23NO4.ClH/c1-6-9(2)12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t9?,10-;/m1./s1/i3D3;

InChI Key

NJQTVSRXHPLZGN-VRSOTZOVSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)C(C)CC.[Cl-]

Canonical SMILES

CCC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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